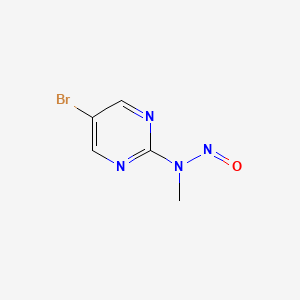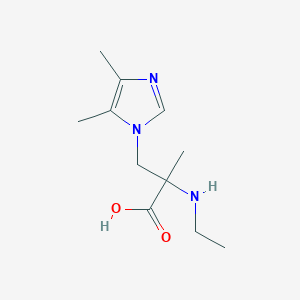
3-(Trifluoromethyl)pyridin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of Selectfluor® as a fluorinating reagent to achieve high yields of substituted 3-fluoropyridines .
Industrial Production Methods
In industrial settings, the production of trifluoromethylated pyridines often employs vapor-phase reactors. These reactors typically consist of a catalyst fluidized-bed phase and an empty phase, where fluorination proceeds efficiently . This method allows for the recycling of intermediates, thereby reducing overall production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Catalytic hydrogenolysis can reduce the compound to simpler forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Selectfluor®.
Common Reagents and Conditions
Common reagents used in these reactions include:
Selectfluor®: For fluorination reactions.
Catalysts: Such as palladium for hydrogenolysis.
Oxidizing agents: For oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenolysis can yield 3-(trifluoromethyl)pyridine .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives
Uniqueness
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H6ClF3N2 |
|---|---|
Molekulargewicht |
198.57 g/mol |
IUPAC-Name |
3-(trifluoromethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H |
InChI-Schlüssel |
RPFLUQAAPYAPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


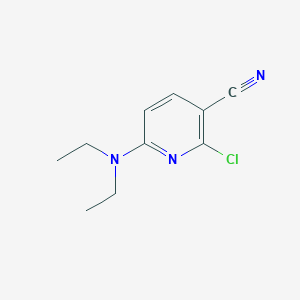
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)

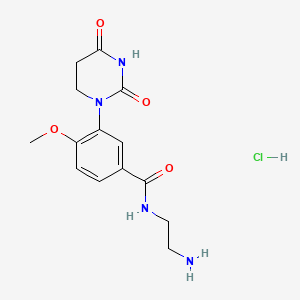
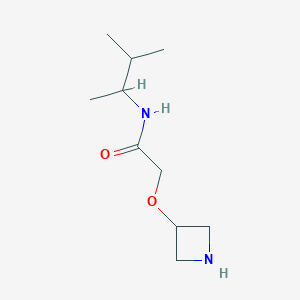
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)




